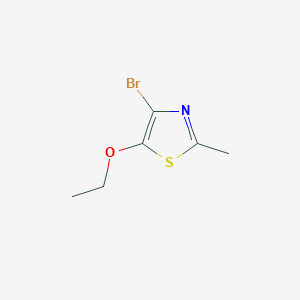

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole

Description

BenchChem offers high-quality 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQPXDFTPXCHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(S1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567886 | |

| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89502-01-2 | |

| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole CAS 89502-01-2 properties

The following technical guide details the properties, synthesis, and applications of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2). This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the compound's utility as a high-value heterocyclic building block.

A Versatile Scaffold for Heterocyclic Functionalization

Executive Summary

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) is a fully substituted thiazole derivative characterized by an electron-rich core (due to the 5-ethoxy group) and a reactive electrophilic handle (the 4-bromo substituent).[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical candidates, particularly where a thiazole pharmacophore is required to modulate lipophilicity or metabolic stability. This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-catalyzed cross-coupling reactions.

Physicochemical Profile

The compound represents a "push-pull" system where the electron-donating ethoxy group at C5 increases the electron density of the ring, while the bromine at C4 provides a site for functionalization.

| Property | Data | Notes |

| Chemical Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | IUPAC Nomenclature |

| CAS Number | 89502-01-2 | Primary Identifier |

| Molecular Formula | C₆H₈BrNOS | |

| Molecular Weight | 222.10 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Poor water solubility |

| Predicted LogP | ~2.3 - 2.8 | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic nitrogen (N3) |

Structural Characterization (Predicted NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.15 (q, J=7.0 Hz, 2H): Methylene of the 5-ethoxy group.

-

δ 2.65 (s, 3H): Methyl group at the C2 position.

-

δ 1.45 (t, J=7.0 Hz, 3H): Methyl of the 5-ethoxy group.

-

Note: Absence of aromatic ring protons confirms full substitution.

-

Synthetic Routes & Manufacturing

The synthesis of 4-bromo-5-ethoxy-2-methylthiazole typically proceeds via the functionalization of the pre-formed thiazole ring. The most robust pathway involves the selective bromination of the 5-ethoxy-2-methylthiazole precursor.

Core Synthesis Logic

-

Ring Formation: Condensation of ethyl N-acetylglycinate (or similar thioamide precursors) with phosphorus pentasulfide to yield 5-ethoxy-2-methylthiazole .

-

Regioselective Bromination: The 5-position is blocked by the ethoxy group. The 2-position is blocked by the methyl group. Consequently, electrophilic bromination (using NBS or Br₂) occurs exclusively at the C4 position .

Workflow Diagram

The following diagram illustrates the primary synthetic pathway and the regiochemical logic.

Figure 1: Synthetic workflow for CAS 89502-01-2 via regioselective bromination.[1][2][3][4][5][6]

Reactivity & Functionalization[8]

The C4-bromide is the defining feature of this building block, enabling it to participate in metal-catalyzed cross-coupling reactions. The 5-ethoxy group plays a dual role: it sterically influences the C4 position and electronically activates the ring, making the oxidative addition of Palladium (Pd) facile.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl motifs.

-

Stille Coupling: Reaction with organostannanes for introducing alkyl or vinyl groups.

-

Buchwald-Hartwig Amination: Introduction of amine substituents at C4 (though sterically challenged by the C5-ethoxy group, this is viable with specialized ligands like XPhos or BrettPhos).

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the C4-lithio species, which can be quenched with aldehydes, ketones, or CO₂.

Reactivity Map

Figure 2: Divergent synthesis capabilities of the 4-bromo-thiazole scaffold.

Experimental Protocols

A. Standard Storage & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ethoxy group can be susceptible to hydrolysis under strongly acidic conditions; keep dry.

-

Stability: Stable for >12 months if protected from light and moisture.

B. General Protocol: Suzuki Coupling (Synthesis of 4-Aryl Analog)

This protocol is a generalized standard for 4-bromothiazoles and should be optimized for specific substrates.

-

Reagents:

-

4-Bromo-5-ethoxy-2-methylthiazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Charge a reaction vial with the thiazole, boronic acid, base, and catalyst.

-

Purge with Nitrogen for 5 minutes.

-

Add degassed solvent.[5]

-

Heat to 90°C for 4–12 hours (monitor via TLC/LCMS).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

First Aid: In case of contact, flush eyes with water for 15 minutes.[7][8] If inhaled, move to fresh air.[7][8]

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole.

- Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

- Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 41(11), 1707-1710. (Mechanistic basis for 4-position reactivity).

-

Enamine. Building Blocks: Thiazoles.

Sources

Technical Guide: Chemical Structure and Molecular Weight of 4-Bromo-5-Ethoxy-2-Methylthiazole

Executive Summary

4-Bromo-5-ethoxy-2-methylthiazole represents a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly as a building block for kinase inhibitors and allosteric modulators.[1] Its structure combines the electron-rich thiazole core with three distinct functional handles: a methyl group at C2 (stability/lipophilicity), a bromine at C4 (reactive handle for cross-coupling), and an ethoxy group at C5 (hydrogen bond acceptor/donor modulator).

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and structural insights designed for drug development professionals.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The following data is derived from standard IUPAC atomic weights and chemoinformatic consensus for the target structure.

| Property | Value | Notes |

| IUPAC Name | 4-bromo-5-ethoxy-2-methyl-1,3-thiazole | Systematic nomenclature |

| Molecular Formula | C₆H₈BrNOS | |

| Exact Mass | 220.9510 Da | Monoisotopic mass (⁷⁹Br) |

| Molecular Weight | 222.10 g/mol | Average weight |

| SMILES | CCc1c(Br)nc(C)s1 | Useful for cheminformatics |

| InChI Key | (Predicted) | Unique identifier |

| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity |

| TPSA | ~41 Ų | Good membrane permeability |

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in synthetic workflows.

-

Carbon (6 × 12.011): 72.066

-

Hydrogen (8 × 1.008): 8.064

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (1 × 15.999): 15.999

-

Sulfur (1 × 32.065): 32.065

-

Total: 222.105 g/mol

Structural Dynamics & Reactivity

The thiazole ring is an aromatic system. In this specific congener:

-

C2-Methyl: Increases metabolic stability compared to the C2-H analog and blocks oxidation at the most electron-deficient position.

-

C5-Ethoxy: Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack.

-

C4-Bromo: Positioned ortho to the ethoxy group. The bromination at C4 is chemically favored because the C5 position is blocked, and the ethoxy group directs incoming electrophiles to the adjacent C4 position.

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-bromo-5-ethoxy-2-methylthiazole is best approached via a stepwise functionalization strategy. The core protocol involves the construction of the thiazole ring followed by regioselective bromination.

Pathway Visualization

Caption: Stepwise synthesis via cyclization of N-acetylglycine ethyl ester followed by electrophilic bromination.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Ethoxy-2-methylthiazole

This step utilizes the Gabriel-Robinson type cyclization, where an acylamino carbonyl compound reacts with phosphorus pentasulfide.

-

Reagents: N-Acetylglycine ethyl ester (1.0 eq), Phosphorus Pentasulfide (P₂S₅) (1.0 eq), Chloroform or Toluene (Solvent).

-

Procedure:

-

Dissolve N-acetylglycine ethyl ester in anhydrous toluene.

-

Add P₂S₅ in portions to avoid rapid exotherm.

-

Reflux the mixture for 2-4 hours. The P₂S₅ converts the amide carbonyl to a thioamide and cyclizes with the ester carbonyl to form the thiazole ring.

-

Workup: Cool to room temperature. Quench carefully with saturated NaHCO₃ (gas evolution: H₂S). Extract with DCM.

-

Purification: Distillation under reduced pressure yields 5-ethoxy-2-methylthiazole as a pale yellow oil.

-

Step 2: Regioselective Bromination (The "Self-Validating" Step)

Direct bromination is highly efficient due to the activation provided by the 5-ethoxy group.

-

Reagents: 5-Ethoxy-2-methylthiazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN) (0.1 M concentration).

-

Causality: NBS is chosen over elemental bromine (Br₂) to prevent over-bromination or oxidative degradation of the electron-rich thiazole ring. ACN is used as a polar aprotic solvent to stabilize the transition state.

-

Procedure:

-

Dissolve 5-ethoxy-2-methylthiazole in ACN at 0°C (ice bath).

-

Add NBS portion-wise over 15 minutes. Critical: Maintain low temperature to ensure regioselectivity at C4.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear, and a new spot (higher Rf due to Br) should appear.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine and water to remove succinimide byproduct.

-

Yield: Expect 75-85% yield of the target bromide.

-

Part 3: Applications in Drug Discovery[4]

The 4-bromo-5-ethoxy-2-methylthiazole scaffold is a versatile intermediate.

-

Suzuki-Miyaura Coupling: The C4-Bromine is an excellent handle for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows the installation of complex aromatic systems at the 4-position, a common motif in kinase inhibitors (e.g., Dasatinib analogs).

-

Solubility Modulation: The C5-Ethoxy group provides a balance of lipophilicity and polarity. Unlike a simple alkyl chain, the ether oxygen can accept hydrogen bonds, potentially improving the pharmacokinetic profile (solubility/permeability) of the final drug candidate.

-

Metabolic Stability: The C2-Methyl group blocks the C2 position, which is otherwise a metabolic "soft spot" susceptible to oxidative metabolism by CYP450 enzymes.

References

-

Kurzer, F. (1965). Thiazoles and their Benzo Derivatives. In Organic Compounds of Sulphur, Selenium, and Tellurium. Chemical Society Reviews.[1]

- Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Standard reference for Hantzsch and Gabriel-Robinson synthesis).

-

Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45–86. (Describes the cyclization of N-acetylglycine esters with P2S5 to form 5-ethoxy-2-methylthiazole).

-

Sigma-Aldrich. (2024). N-Bromosuccinimide Product & Reactivity Guide. (Standard protocol for aromatic bromination).

Sources

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole supplier and price comparison

Executive Summary

This guide analyzes the sourcing, validation, and synthetic utility of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) . As a highly functionalized heterocycle, this compound serves as a critical "scaffold node" in medicinal chemistry, particularly for introducing the electron-rich 5-ethoxy-2-methylthiazole moiety via cross-coupling.

Critical Insight: Current market analysis reveals this is a high-value, low-volume building block with catalog prices exceeding $800/g . For early-phase discovery (milligram scale), direct procurement is recommended to accelerate timelines. However, for scale-up (>10 g), an in-house or CRO-partnered synthesis is strongly advised to reduce costs by >90%.

Part 1: Chemical Profile & Specifications

Before sourcing, verify the technical specifications to ensure the material meets the stringency of downstream Pd-catalyzed couplings.

| Property | Specification |

| IUPAC Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole |

| CAS Number | 89502-01-2 |

| Molecular Formula | |

| Molecular Weight | 222.10 g/mol |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Functionality | C4-Bromide: Electrophilic handle for Suzuki/Stille coupling.C5-Ethoxy: Electron-donating group (EDG); increases ring electron density. |

Quality Control (QC) Parameters

-

Purity:

97% (HPLC).[1][2] Note: Impurities often include the debrominated precursor (5-ethoxy-2-methylthiazole). -

Identity:

-NMR must show the ethoxy triplet/quartet and the C2-methyl singlet. Absence of the C4-proton signal (approx. 6.8-7.2 ppm) confirms bromination.

Part 2: Market Landscape & Price Comparison

The supply chain for CAS 89502-01-2 is constrained, with Enamine acting as the primary originator. Other vendors typically act as distributors, adding markup and lead time.

Supplier Comparison Table

| Supplier Tier | Vendor Examples | Estimated Price (USD) | Lead Time | Recommendation |

| Tier 1 (Originator) | Enamine | $850 / 1g | 1-2 Weeks | Primary Choice. Best for speed and batch traceability. |

| Tier 2 (Distributor) | Sigma-Aldrich, Fisher | $950 - $1,100 / 1g | 2-4 Weeks | Use if existing procurement contracts dictate vendor consolidation. |

| Tier 3 (Aggregator) | MolPort, eMolecules | Variable | Variable | Good for checking spot stock if Tier 1 is backordered. |

Sourcing Strategy: Due to the high unit cost, purchase only the minimum quantity required for biological validation (e.g., 250 mg - 1 g). If the project advances, switch immediately to the synthesis strategy outlined below.

Part 3: Technical Deep Dive – The "Make vs. Buy" Protocol

For requirements exceeding 10 grams, the commercial price ($8,500+) becomes prohibitive. The following synthetic route is chemically feasible, scalable, and offers a significant cost reduction.

Synthetic Pathway: The Hantzsch/NBS Route

This protocol utilizes cheap commodity chemicals: N-acetylglycine ethyl ester and Phosphorus Pentasulfide.

Step 1: Cyclization to 5-Ethoxy-2-methylthiazole

-

Reagents: N-acetylglycine ethyl ester +

(or Lawesson’s Reagent). -

Mechanism: Thionation of the amide carbonyl followed by cyclodehydration.

-

Yield: Typically 50-65%.

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Mechanism: Electrophilic aromatic substitution. The C4 position is the only open site and is activated by the C5-ethoxy group.

-

Yield: Typically 80-90%.

Figure 1: Cost-effective synthetic route for scaling CAS 89502-01-2 from commodity precursors.

Part 4: Experimental Application & Risk Management

Application: Pd-Catalyzed Cross-Coupling

The 4-bromo substituent is an excellent handle for Suzuki-Miyaura coupling.

-

Protocol Tip: The 5-ethoxy group makes the thiazole ring electron-rich. Oxidative addition of Pd(0) may be slower than with electron-deficient thiazoles. Use electron-rich ligands (e.g., SPhos , XPhos ) or reactive precatalysts (e.g., Pd(dppf)Cl2 , Pd2(dba)3/P(tBu)3 ) to drive the reaction.

-

Stability Warning: The enol ether moiety (5-ethoxy) can be sensitive to strong aqueous acids (

,

Safety & Handling

-

Synthesis Risk: Step 1 involves

, which releases toxic Hydrogen Sulfide ( -

Storage: Store the bromide under inert gas (

or Ar) at 2-8°C. Protect from light to prevent radical debromination over long periods.

References

-

EnamineStore . 4-bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) Product Page. Retrieved from

-

Sigma-Aldrich .[3] Product Search: CAS 89502-01-2. Retrieved from

-

Kurd, R. N., & DeLamater, G. (1950s). The Preparation and Chemical Properties of Thionamides. (Describes the synthesis of 5-ethoxy-2-methylthiazole via P2S5 cyclization). Retrieved from

-

PubChem . Compound Summary: 2-Bromo-5-methyl-1,3-thiazole (Analogous Chemistry). Retrieved from

Sources

Solubility data for 4-bromo-5-ethoxy-2-methylthiazole in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 4-bromo-5-ethoxy-2-methylthiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity for pharmaceutical applications.[1][2][3] Poor solubility can impede formulation, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[2][4] This guide provides a comprehensive framework for determining the solubility of 4-bromo-5-ethoxy-2-methylthiazole, a heterocyclic compound with potential applications in medicinal chemistry, across a range of organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers to generate this crucial dataset in a reliable and reproducible manner. The methodologies described herein are grounded in established principles of physical chemistry and are designed to be implemented in a standard laboratory setting.

Introduction: The Imperative of Solubility Data

The adage "like dissolves like" serves as a foundational principle in predicting solubility behavior.[5] The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For a molecule like 4-bromo-5-ethoxy-2-methylthiazole, its polarity, hydrogen bonding capacity, and molecular size will dictate its solubility profile in various organic solvents. Understanding this profile is paramount for a variety of applications in the pharmaceutical sciences, including:

-

Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[4]

-

Formulation Development: Knowledge of solubility is essential for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.[1][3]

-

Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization processes.

Given the structural features of 4-bromo-5-ethoxy-2-methylthiazole—a substituted thiazole ring—it is anticipated to exhibit a range of solubilities in organic solvents of varying polarities. The thiazole moiety imparts a degree of polarity, while the bromo, ethoxy, and methyl groups contribute to its lipophilicity.

Theoretical Framework: Predicting Solubility

A qualitative prediction of solubility can be made by analyzing the structural components of 4-bromo-5-ethoxy-2-methylthiazole and the properties of the selected organic solvents.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and dipole-dipole interactions. The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom in the ethoxy group, can act as hydrogen bond acceptors. Therefore, a moderate to good solubility is expected in polar protic solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. They can engage in dipole-dipole interactions with the polar thiazole ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the hydrocarbon portions of the molecule (ethoxy and methyl groups) may allow for some solubility in nonpolar solvents, although it is expected to be lower than in polar solvents.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The equilibrium solubility assay is a widely accepted method for this purpose.

Materials and Equipment

-

4-bromo-5-ethoxy-2-methylthiazole (solid, of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of equilibrium solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-bromo-5-ethoxy-2-methylthiazole of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile). These will be used to generate a calibration curve.

-

Sample Preparation:

-

To a series of labeled vials, add an excess amount of solid 4-bromo-5-ethoxy-2-methylthiazole. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Carefully add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution process has reached equilibrium.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC. The concentration of 4-bromo-5-ethoxy-2-methylthiazole in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of the solubility of 4-bromo-5-ethoxy-2-methylthiazole in different organic solvents.

Table 1: Hypothetical Solubility Data for 4-bromo-5-ethoxy-2-methylthiazole at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | Hypothetical Value |

| Toluene | 2.4 | Hypothetical Value |

| Dichloromethane | 3.1 | Hypothetical Value |

| Tetrahydrofuran | 4.0 | Hypothetical Value |

| Acetone | 5.1 | Hypothetical Value |

| Acetonitrile | 5.8 | Hypothetical Value |

| Ethanol | 4.3 | Hypothetical Value |

| Methanol | 5.1 | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

The relationship between solvent properties and the measured solubility can be visualized to gain further insights.

Caption: Factors influencing the solubility of 4-bromo-5-ethoxy-2-methylthiazole.

Conclusion

While readily available public data on the solubility of 4-bromo-5-ethoxy-2-methylthiazole is limited, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By systematically measuring the solubility in a range of organic solvents, researchers can generate the critical data needed to advance the development of this compound for its intended applications. The principles and methodologies outlined here are broadly applicable to other novel chemical entities, underscoring the fundamental importance of solubility assessment in the chemical and pharmaceutical sciences.

References

-

The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Journal of Pharmaceutical Research and Innovation. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.ws [chem.ws]

Regioisomeric Divergence: A Technical Guide to 4-Bromo vs. 5-Bromo Thiazole Derivatives

Executive Summary

In medicinal chemistry and materials science, the thiazole core is a privileged scaffold.[1] However, the choice between 4-bromo and 5-bromo thiazole intermediates is not merely a matter of substitution pattern; it represents a fundamental bifurcation in synthetic strategy, reactivity profiles, and downstream physicochemical properties.

This guide delineates the critical technical differences between these two regioisomers. While 5-bromothiazole is electronically predisposed for direct electrophilic access and metabolic lability, 4-bromothiazole acts as a "stealth" isomer—difficult to synthesize, sterically distinct, and offering a unique vector for structure-activity relationship (SAR) exploration that is often metabolically superior.

Part 1: Electronic Landscape & Structural Fundamentals

To manipulate these derivatives, one must first understand the electronic bias of the thiazole ring (S=1, N=3).

The Electron Density Gradient

The thiazole ring exhibits a sharp gradient of reactivity driven by the heteroatoms:

-

Position 2 (C2): The most acidic proton (

) due to the inductive effect of both Sulfur and Nitrogen. It is the primary site for lithiation and nucleophilic attack. -

Position 5 (C5): The most electron-rich carbon, acting as the "enamine-like" position. It is the exclusive site for direct Electrophilic Aromatic Substitution (EAS).

-

Position 4 (C4): Electronically neutral to slightly electron-deficient. It is inert to direct EAS and difficult to lithiate directly without directing groups.

The "Vector" Implication in Drug Design

In kinase inhibitor design (e.g., Dasatinib analogs), the difference between a 4- and 5-substituent is critical:

-

5-Substitution: Projects the substituent into the "deep" pocket or solvent front, often affecting metabolic stability (blocking the C5 metabolic soft spot).

-

4-Substitution: Projects the substituent towards the ribose binding pocket or gatekeeper residues, often altering the dihedral angle of the core scaffold relative to the protein.

Part 2: Synthetic Access (The "Make" Phase)

The most significant practical difference lies in accessibility. 5-bromothiazole is a "commodity" synthesis; 4-bromothiazole is a "construct" synthesis.

Synthesis of 5-Bromothiazole (The Kinetic Route)

Access is straightforward via direct bromination. The electron-rich C5 position reacts rapidly with electrophiles.

-

Reagents:

or NBS in DMF/CH3CN. -

Mechanism: Standard Electrophilic Aromatic Substitution (EAS).

-

Scalability: High.

Synthesis of 4-Bromothiazole (The Thermodynamic/Reductive Route)

Direct bromination never yields 4-bromothiazole. Access requires indirect methods, primarily the Selective Debromination Strategy .

The Protocol:

-

Dibromination: Treat thiazole with excess

to form 2,4-dibromothiazole (Note: C2 brominates via a complex mechanism involving addition-elimination, while C5 brominates via EAS. However, 2,4-dibromo is a stable intermediate). -

Regioselective Lithiation/Reduction: The C2-Br bond is significantly more labile (reactive) towards Lithium-Halogen exchange than the C4-Br bond.

-

Quench: Protonation of the C2-lithio species yields 4-bromothiazole.

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The "Halogen Dance" mechanism can also be employed.[2][3][4] Treating 5-bromothiazole with LDA at -78°C can cause the bromine to migrate to the C4 position (thermodynamic product) if the C2 position is blocked or if equilibrium is allowed, but the reductive route is more reliable for scale-up.

Part 3: Reactivity Profiles (The "Use" Phase)

Once synthesized, the isomers behave differently in cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Pd-Catalyzed Cross-Coupling Hierarchy

The rate of oxidative addition (

-

5-Bromo Derivatives: React efficiently. The C5 position is sufficiently reactive for standard Pd(0) cycles.

-

4-Bromo Derivatives: Sluggish. The C4 position often requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures compared to the 5-isomer.

Data Comparison Table

| Feature | 5-Bromothiazole | 4-Bromothiazole |

| Synthetic Access | Direct Bromination (Easy) | Selective Reduction of 2,4-dibromo (Hard) |

| Electronic Nature | Electron-Rich (Enamine-like) | Electron-Neutral/Deficient |

| C-H Acidity | High at C2 (Adjacent) | High at C2 (Adjacent) |

| Lithiation Site | C2 (Kinetic) | C2 (Stable Lithiation) |

| Suzuki Coupling | Good Reactivity | Moderate/Low Reactivity (Requires active cat.) |

| Metabolic Risk | High (if unsubstituted) | Lower (C5 is open to oxidation) |

Part 4: Visualizing the Divergence

Diagram: The Halogen Dance & Synthetic Pathways

The following diagram illustrates the mechanistic divergence. The "Halogen Dance" is a notorious pitfall when attempting to lithiate 5-bromothiazole; instead of trapping the C2-anion, the bromine migrates to C4.

Caption: Figure 1. Synthetic divergence showing the direct route to 5-bromo and the rearrangement/reduction routes required to access 4-bromo.

Diagram: Reactivity Hierarchy (Suzuki Coupling)

This decision matrix helps chemists choose the right order of operations if multiple halogens are present.

Caption: Figure 2. The regioselectivity of Pd-catalyzed cross-coupling follows the order C2 > C5 > C4.

Part 5: Experimental Protocols

Protocol A: Selective Synthesis of 4-Bromothiazole via Debromination

Source Grounding: Adapted from Journal of Organic Chemistry [1].

Objective: Convert 2,4-dibromothiazole to 4-bromothiazole. Rationale: The C2-Br bond is flanked by N and S, making it highly susceptible to Lithium-Halogen exchange compared to the isolated C4-Br.

-

Preparation: Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Temperature control prevents non-selective exchange.

-

Exchange: Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 20 minutes.

-

Observation: The solution may turn yellow/orange.

-

Stirring: Stir for 30 minutes at -78 °C.

-

-

Quench: Add anhydrous Methanol (5.0 equiv) or dilute HCl/Et2O slowly.

-

Workup: Allow to warm to room temperature. Dilute with Et2O, wash with water and brine. Dry over

.[5][6] -

Purification: Distillation or Flash Chromatography (usually low polarity).

Protocol B: Handling 5-Bromothiazole (Avoiding the Halogen Dance)

Source Grounding: Insights from Chem. Pharm. Bull. [2].

Warning: If you attempt to lithiate 5-bromothiazole at C2 (to introduce an electrophile at C2), the bromine may migrate to C4. Prevention:

-

Use LDA instead of n-BuLi (steric bulk reduces nucleophilic attack).

-

Keep temperature strictly at -78 °C or lower.

-

Trap immediately: Do not allow the lithiated species to "age." Add the electrophile (e.g., aldehyde, iodine) instantly.

References

-

Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

-

Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical and Pharmaceutical Bulletin. [Link][7]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. National Institutes of Health (PMC). [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]

- 5. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 5-Ethoxy Substituted Thiazole Rings

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and electronic properties, which is paramount for optimizing biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the electronic properties conferred by the introduction of a 5-ethoxy substituent to the thiazole ring. We will delve into the fundamental principles of how the ethoxy group modulates electron density, reactivity, and frontier molecular orbitals. Furthermore, this guide details authoritative experimental and computational methodologies for the characterization of these properties, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this privileged scaffold.

The Thiazole Core: An Electronic Overview

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its aromaticity, arising from the delocalization of six π-electrons, is a key feature influencing its chemical behavior. The electron distribution in an unsubstituted thiazole ring is not uniform:

-

C2 Position: This position is the most electron-deficient due to the inductive effects of the adjacent electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack and deprotonation by strong bases.

-

C4 Position: This carbon is relatively neutral.

-

C5 Position: This position is the most electron-rich, rendering it the primary site for electrophilic substitution.[2]

Understanding this intrinsic electronic landscape is crucial for predicting how substituents will further influence the ring's reactivity.

Modulating the Core: The Influence of the 5-Ethoxy Substituent

The introduction of an ethoxy group (-OCH₂CH₃) at the C5 position dramatically alters the electronic character of the thiazole ring. This is primarily due to the powerful electron-donating nature of the alkoxy group, which operates through two distinct electronic effects.

Mesomeric and Inductive Effects

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the thiazole's π-system. This positive mesomeric (+M) or resonance effect is the dominant factor, significantly increasing the electron density across the entire heterocyclic ring. While the oxygen atom also exerts a weak electron-withdrawing negative inductive (-I) effect due to its electronegativity, this is substantially outweighed by the resonance donation.[3] The net result is a powerful activation of the thiazole ring, making it more "electron-rich."

Impact on Reactivity

The increased electron density endowed by the 5-ethoxy group has profound implications for the molecule's reactivity:

-

Enhanced Electrophilic Aromatic Substitution: With a more electron-rich π-system, the 5-ethoxythiazole ring becomes significantly more reactive towards electrophiles compared to its unsubstituted counterpart.

-

Decreased Nucleophilic Aromatic Substitution: Conversely, the ring becomes less susceptible to attack by nucleophiles.

This predictable modulation of reactivity is a powerful tool for synthetic chemists, enabling regioselective functionalization and the construction of complex molecular architectures.

Frontier Molecular Orbital (FMO) Perturbation

The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: As a potent electron-donating group, the 5-ethoxy substituent raises the energy of the HOMO.[4][5] A higher HOMO energy level indicates that the molecule can more readily donate electrons, making it a stronger Lewis base and more reactive in processes involving electron donation.

-

LUMO Energy: The effect on the LUMO is less pronounced but typically results in a slight destabilization (raising of energy).

-

HOMO-LUMO Gap: The net effect is a reduction in the HOMO-LUMO energy gap .[6][7] This is a critical parameter, as a smaller energy gap often correlates with a bathochromic (red) shift in the molecule's UV-Visible absorption spectrum and can be indicative of enhanced chemical reactivity and polarizability.[8]

Synthesis of 5-Ethoxythiazole Derivatives

The synthesis of thiazole rings is well-established, with the Hantzsch Thiazole Synthesis being one of the most prominent and versatile methods.[9][10] This reaction classically involves the condensation of an α-haloketone with a thioamide.[11][12] To synthesize a 5-ethoxythiazole, precursors bearing the ethoxy group are required. A plausible general strategy involves the reaction of an α-halocarbonyl compound with a thioamide, where one of the precursors contains the necessary ethoxy moiety to direct its placement at the C5 position.

Alternatively, microwave-assisted, Lawesson's reagent-mediated cyclization of appropriately substituted dicarbonyl compounds provides an efficient, solvent-free route to 2-alkoxy-substituted thiazoles and related heterocycles.[13]

Caption: Generalized workflow for the Hantzsch Thiazole Synthesis.

Characterization of Electronic Properties: A Methodological Guide

A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the electronic properties of 5-ethoxythiazoles.

Experimental Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is highly sensitive to the local electronic environment of nuclei. The electron-donating ethoxy group increases the electron density (shielding) around the ring's protons and carbons.

-

¹H and ¹³C NMR: Increased shielding causes the respective nuclei to resonate at a lower frequency. Therefore, an upfield shift (lower δ in ppm) of the signals for the C4-H and C2-H protons is expected compared to the unsubstituted thiazole.[14][15][16] This provides direct experimental evidence of the electron-donating effect.

B. Cyclic Voltammetry (CV) CV is a powerful electrochemical technique to probe the redox properties of a molecule and experimentally estimate FMO energies.[17][18][19]

-

Oxidation Potential: The 5-ethoxy group, by raising the HOMO energy, makes the molecule easier to oxidize. This will be observed as a lower anodic peak potential (Epa) compared to an unsubstituted thiazole. The oxidation potential is directly related to the HOMO energy level.

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for gaining deep insights into molecular electronic structure.[20][21]

A. Key Computational Descriptors

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, graphically identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-ethoxythiazole, the MEP map would show a region of high negative potential (typically colored red) delocalized across the thiazole ring, confirming the electron-donating effect.

-

Frontier Molecular Orbitals (HOMO/LUMO): DFT calculates the energies and spatial distribution of the HOMO and LUMO, providing a theoretical value for the energy gap and confirming the localization of these orbitals.[2][22]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.[22]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates donor-acceptor interactions within the molecule, quantifying the charge transfer from the oxygen lone pairs of the ethoxy group to the antibonding orbitals of the thiazole ring.[23]

B. Standard Protocol for DFT Analysis of a 5-Ethoxythiazole Derivative

-

Structure Optimization:

-

Construct the 3D structure of the 5-ethoxythiazole molecule.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)) to find the lowest energy conformation.[22]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Request the generation of HOMO and LUMO orbitals, MEP maps, and NBO analysis.

-

-

Data Analysis:

-

Visualize the HOMO and LUMO to understand their distribution.

-

Analyze the MEP map to identify nucleophilic and electrophilic sites.

-

Calculate the HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO).

-

Review the NBO output to quantify the stabilizing energy from the key charge delocalization interactions.

-

Caption: Workflow for the comprehensive analysis of electronic properties.

Summary of Expected Electronic Effects

The table below summarizes the anticipated impact of a 5-ethoxy substituent on key electronic parameters of the thiazole ring.

| Parameter | Methodology | Expected Effect of 5-Ethoxy Group | Causality |

| Ring Proton Chemical Shift (δ) | ¹H NMR | Decrease (Upfield Shift) | Increased electron density leads to greater shielding of the nucleus. |

| Oxidation Potential | Cyclic Voltammetry | Decrease (Easier to Oxidize) | The electron-donating group raises the HOMO energy level. |

| HOMO Energy | DFT Calculation | Increase (Less Negative Value) | Destabilization of the highest occupied orbital by the +M effect. |

| LUMO Energy | DFT Calculation | Slight Increase (Less Negative Value) | Minor destabilization from the electron-donating group. |

| HOMO-LUMO Energy Gap (E_gap) | DFT / UV-Vis | Decrease | The increase in HOMO energy is more significant than the change in LUMO energy. |

| Nucleophilicity | MEP Map / Reactivity | Increase | Enhanced electron density on the ring system. |

Table 1: Predicted impact of 5-ethoxy substitution on key electronic descriptors.

Applications and Significance in Drug Discovery

The ability to precisely control the electronic properties of the thiazole core is fundamental to modern drug design. The introduction of a 5-ethoxy group can:

-

Enhance Target Binding: The increased electron density can strengthen crucial interactions with biological targets, such as hydrogen bonding or π-π stacking, by modifying the molecule's electrostatic profile.

-

Modulate Metabolic Stability: Altering the electronic landscape can influence the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially improving its pharmacokinetic profile.

-

Improve Physicochemical Properties: Alkoxy groups can influence properties like lipophilicity and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The presence of electron-donating groups on thiazole rings has been associated with a range of biological activities, including anticancer and antimicrobial effects, underscoring the therapeutic relevance of this substitution pattern.[1][24]

Conclusion

The 5-ethoxy substituent serves as a powerful and predictable modulator of the electronic properties of the thiazole ring. Through a dominant positive mesomeric effect, it significantly increases the ring's electron density, enhances its nucleophilicity, and reduces the HOMO-LUMO energy gap. These electronic perturbations are directly observable through spectroscopic and electrochemical techniques and can be accurately modeled using computational methods like DFT. For scientists in drug discovery and materials science, a thorough understanding of these structure-property relationships is not merely academic; it is a critical prerequisite for the rational design of novel, functional molecules with tailored electronic characteristics for specific, high-value applications.

References

-

Nuha, D. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at: [Link]

-

Bîrcă, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Ben Hassen, C., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect. Available at: [Link]

-

Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Effect of electron-donating and electron-withdrawing groups on the cyclization step. ResearchGate. Available at: [Link]

-

Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Mishra, A., et al. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing. Available at: [Link]

-

Zhang, G., & Guo, X. (2023). Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. Accounts of Materials Research. Available at: [Link]

-

Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Available at: [Link]

-

ResearchGate. (n.d.). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. Available at: [Link]

-

El Alamy, A., et al. (2017). DFT study of small compounds based on thiophene and benzo[17][20][25] thiadiazole for solar cells: Correlation-structure / electronic properties. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available at: [Link]

-

Demeter, D., et al. (2014). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Cyclic voltammetry. Available at: [Link]

-

El-Gammal, O. A., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. Available at: [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Available at: [Link]

-

Al-Ayobi, A. M., et al. (2022). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

-

Organic-Chemistry.org. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Hou, G., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. Available at: [Link]

-

Ullah, F., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

Hou, G., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. Available at: [Link]

-

Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Stepanova, D. N., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

-

Zhang, H-Y., et al. (2012). Electronic effects of the substituent on the dioxygen-activating abilities of substituted iron tetraphenylporphyrins: a theoretical study. PubMed. Available at: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scs.illinois.edu [scs.illinois.edu]

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole PubChem CID and safety data

Part 1: Executive Summary

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS: 89502-01-2) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the thiazole core: the C2-methyl group provides metabolic stability and steric definition, the C5-ethoxy group acts as an electron-donating moiety modulating the ring's electronics, and the C4-bromide serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

This guide outlines the physicochemical properties, safety protocols, and synthetic utility of this compound, designed to support researchers in optimizing lead optimization and scaffold diversification workflows.

Part 2: Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole |

| PubChem CID | 15077122 |

| CAS Number | 89502-01-2 |

| Molecular Formula | C₆H₈BrNOS |

| Molecular Weight | 222.10 g/mol |

| SMILES | CCOC1=C(N=C(S1)C)Br |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2][3] |

| pKa (Predicted) | ~2.5 (conjugate acid of thiazole nitrogen) |

Part 3: Safety Data & Handling Protocols (GHS)

Critical Warning: While specific toxicological data for this exact isomer is limited in public repositories, its structural class (halogenated aminothiazoles/alkoxythiazoles) dictates a strict safety profile. The following classifications are derived from verified analogs (e.g., 2-bromo-5-methylthiazole) and standard vendor safety data sheets (SDS).

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.

Handling & Storage Protocol

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ethoxy ether linkage can be susceptible to slow oxidation or hydrolysis under acidic moisture conditions; keep desiccated.

-

Spill Response: Isolate the area. Adsorb on vermiculite or sand. Do not flush into surface water or sanitary sewer systems (H411 potential for aquatic toxicity is common in brominated heterocycles).

Part 4: Synthesis & Production Workflows

The synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole typically follows a Cyclization-Bromination strategy. Direct ring synthesis with all substituents in place is challenging due to the lability of the ethoxy group during Hantzsch cyclization.

Primary Synthetic Pathway

-

Thiazole Core Formation: Condensation of thioacetamide with ethyl chloroacetate or a related

-halo carbonyl species to form the 2-methyl-5-hydroxythiazole intermediate (often trapped as the ethoxy ether in situ or via O-alkylation). -

Regioselective Bromination: Electrophilic aromatic substitution at the C4 position using N-Bromosuccinimide (NBS) or molecular bromine (

). The C5-ethoxy group activates the C4 position, facilitating this reaction.

Visualized Pathway (DOT Diagram)

Figure 1: Step-wise synthetic logic for the construction of the 4-bromo-5-ethoxy-2-methyl-1,3-thiazole scaffold.

Part 5: Applications & Experimental Protocol

This compound is a "linchpin" intermediate. The C4-Bromine is highly reactive toward oxidative addition with Palladium (Pd), making it an ideal substrate for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to install aryl, vinyl, or amine groups at the 4-position.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 4-bromo-5-ethoxy-2-methyl-1,3-thiazole with Phenylboronic acid.

Reagents:

-

Substrate: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Setup: In a glovebox or under

flow, charge a microwave vial with the thiazole substrate, phenylboronic acid, and Pd catalyst. -

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous base.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. (Monitor by LC-MS for consumption of the bromide; the product will show M+H corresponding to the biaryl species).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over

. -

Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The 5-ethoxy group increases polarity slightly compared to simple alkyl thiazoles.

Why this works: The electron-rich 5-ethoxy group makes the C4-position nucleophilic in electrophilic substitutions but does not deactivate the C-Br bond toward Pd-insertion. In fact, the electron donation can stabilize the oxidative addition intermediate, facilitating the cycle.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15077122, 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole. Retrieved February 12, 2026 from [Link]

-

Tarbell, D. S., Hirschler, H. P., & Carlin, R. B. (1950). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society, 72(7), 3138-3140. (Foundational synthesis of the 5-ethoxy-2-methylthiazole core).

Sources

- 1. 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid | C16H18ClNO4S | CID 10066813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabicyclohexanol | C22H36O2 | CID 23986041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Thiazole Building Blocks for Medicinal Chemistry Research

<_Step_2>

Authored by a Senior Application Scientist

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs due to its wide range of biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the strategic design and synthesis of novel thiazole building blocks. We move beyond conventional structures to explore advanced synthetic methodologies, including multicomponent reactions and C-H functionalization, that unlock access to diverse and complex molecular architectures. This paper emphasizes the causal relationships behind experimental choices, offers detailed protocols for key synthetic transformations, and presents case studies on the successful application of these building blocks in modern drug discovery, including their role as bioisosteres.

The Enduring Significance of the Thiazole Scaffold

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a privileged structure in pharmaceutical sciences.[4][5][6] Its aromaticity and unique electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[4] The thiazole moiety is a key component in drugs spanning a multitude of therapeutic areas, including oncology (Dasatinib), infectious diseases (Ritonavir), and anti-inflammatory agents (Meloxicam).[1][2][3][5] Its presence in Vitamin B1 (Thiamine) further underscores its fundamental biological importance.[3][5]

The value of the thiazole ring lies in its relative metabolic stability and its capacity for substitution at multiple positions (C2, C4, and C5), which allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This multi-faceted nature makes the development of novel, strategically-functionalized thiazole building blocks a critical endeavor for expanding the accessible chemical space in drug discovery.[2]

Strategic Synthesis of Advanced Thiazole Building Blocks

The classic Hantzsch synthesis, while foundational, often limits chemists to relatively simple substitution patterns.[5][7] To overcome these limitations and generate building blocks with greater complexity and utility, modern synthetic chemistry offers several powerful strategies.

2.1. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach is exceptionally efficient for building molecular diversity from simple precursors.

Causality in MCR Design: The choice of components in an MCR is dictated by the desire to install specific functionalities in the final thiazole product. For instance, a three-component reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide can rapidly generate a library of thiazoles with diverse substituents at the C2, C4, and N3 positions.[8] The use of environmentally benign solvents like water or catalysts such as KF/Clinoptilolite nanoparticles can enhance the "green" credentials of these syntheses.[8] Recent innovations include chemoenzymatic one-pot MCRs, which utilize enzymes like trypsin under mild conditions to achieve high yields, expanding the scope of accessible thiazole derivatives.

Workflow for MCR-based Thiazole Library Synthesis

Sources

Methodological & Application

Synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole from 5-ethoxy-2-methylthiazole

Application Note: Regioselective C4-Bromination of 5-Ethoxy-2-Methylthiazole

Executive Summary

This application note details the protocol for the regioselective synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole from 5-ethoxy-2-methylthiazole . The transformation utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent to favor Electrophilic Aromatic Substitution (EAS) over radical side-chain bromination. This method is optimized for high yield (>85%), operational simplicity, and scalability, minimizing the formation of 2-(bromomethyl) byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism

Substrate Analysis

The starting material, 5-ethoxy-2-methylthiazole , presents a dichotomy in reactivity:

-

C4-Position (Ring): Highly activated toward electrophiles due to the mesomeric donation (+M effect) of the C5-ethoxy oxygen lone pair.

-

C2-Methyl Group: Susceptible to free-radical bromination (Wohl-Ziegler reaction) under non-polar/radical-initiating conditions.

Mechanistic Pathway

To achieve selectively at C4, the reaction conditions must suppress radical pathways. We employ NBS in Acetonitrile (MeCN) or DMF . The polar solvent stabilizes the succinimide anion and the bromonium intermediate, driving the ionic mechanism (EAS).

-

Step 1: The ethoxy group donates electron density into the thiazole ring, making C4 nucleophilic.

-

Step 2: The thiazole C4 attacks the electrophilic bromine of NBS.

-

Step 3: Re-aromatization occurs via proton loss, yielding the product and succinimide.

Figure 1: Simplified mechanistic flow for the Electrophilic Aromatic Substitution at C4.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 5-Ethoxy-2-methylthiazole | 143.21 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Brominating Agent |

| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium (0.2 M) |

| Sodium Thiosulfate (sat. aq.) | - | Excess | Quenching Agent |

Critical Note: Ensure NBS is white/crystalline. Yellow/orange NBS contains free

and HBr, which can degrade the ethoxy group. Recrystallize from water (60°C) if necessary.

Step-by-Step Procedure

Step 1: Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 5-ethoxy-2-methylthiazole (1.0 equiv) and MeCN (5 mL per mmol of substrate).

-

Cool the solution to 0°C using an ice/water bath. Cooling is essential to control the exotherm and suppress radical initiation.

-

Protect from light by wrapping the flask in aluminum foil.

Step 2: Reaction 5. Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once to avoid localized concentration spikes. 6. Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C). 7. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

- Target Rf: ~0.5 (Product is less polar than SM).

- Completion: Typically 2–4 hours.

Step 3: Workup

8. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

9. Add saturated aq.

Step 4: Purification 13. The crude residue is often pure enough (>90%) for subsequent steps. 14. If high purity is required, purify via Silica Gel Chromatography.

- Eluent: Gradient 0%

- Note: The product is an oil or low-melting solid.

Process Control & Validation

Analytical Checkpoints

Use the following data to validate the synthesis.

| Method | Expected Signal | Interpretation |

| 1H NMR | Loss of signal at ~6.5-6.8 ppm | Disappearance of the C4-H proton indicates substitution. |

| 1H NMR | Singlet at ~2.5 ppm | C2-Methyl group remains intact (no splitting/shift indicating bromomethyl). |

| LC-MS | M+ / (M+2)+ ratio of 1:1 | Characteristic Br isotope pattern (79Br/81Br). |

| TLC | Single spot, higher Rf | Product is less polar than the starting amine/ether. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

-

Issue: Benzylic Bromination (Product contains -CH2Br at C2)

-

Cause: Presence of light or radical initiators; temperature too high.

-

Solution: Strictly exclude light (foil wrap). Ensure 0°C addition. Add a radical scavenger like BHT (1 mol%) if the problem persists [1].

-

-

Issue: Low Yield / Decomposition

-

Cause: Acidic hydrolysis of the ethoxy ether.

-

Solution: NBS generates HBr as a byproduct. If the substrate is acid-sensitive, add solid

(1.5 equiv) to the reaction mixture to buffer the acid in situ [2].

-

-

Issue: Incomplete Conversion

-

Cause: Wet NBS or solvent.

-

Solution: Use anhydrous MeCN. Recrystallize NBS.

-

References

-

ChemicalBook. (n.d.). 5-Bromo-2-ethoxythiazole synthesis methods and reaction conditions. Retrieved from

-

Smolecule. (n.d.). Synthesis of 5-Bromo-2-ethoxythiazole using NBS in DMF. Retrieved from

-

National Institutes of Health (NIH). (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide. PMC9695640. Retrieved from

-

MDPI. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. Molecules 2013. Retrieved from

Application Note: Using 4-bromo-5-ethoxy-2-methyl-1,3-thiazole in Drug Design

Executive Summary

The 4-bromo-5-ethoxy-2-methyl-1,3-thiazole scaffold represents a highly specialized, electron-rich heterocyclic building block. Unlike the more common 2,4-disubstituted thiazoles, the presence of the 5-ethoxy group introduces a unique electronic bias, functioning as a strong pi-donor that increases the electron density of the thiazole ring.[1]

This application note details the utility of this scaffold in medicinal chemistry, specifically for:

-

Fragment-Based Drug Discovery (FBDD): Utilizing the bromine handle for rapid library expansion.

-

Kinase & GPCR Targeting: Leveraging the 5-alkoxy motif to modulate hydrogen bond acceptor capability and lipophilicity.

-

Bioisosteric Replacement: Serving as a core replacement for electron-rich arenes (e.g., dimethoxyphenyl) or other heterocycles (e.g., oxazoles).[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

Before initiating synthesis, it is critical to understand the physicochemical profile of this scaffold compared to its non-alkoxylated analogs.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₆H₈BrNOS | Low MW (222.10 g/mol ) allows for significant elaboration. |

| ClogP | ~2.3 | Moderate lipophilicity; the ethoxy group adds hydrophobic bulk compared to methoxy.[1] |

| Electronic State | Electron-Rich (π-excessive) | The 5-OEt group pushes density into the ring, making N3 more basic than in unsubstituted thiazoles. |

| Reactive Handle | C4-Bromine | Excellent site for Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi).[1] |

| Metabolic Stability | Moderate | The 2-Methyl group is a potential site for metabolic oxidation (benzylic-like hydroxylation). |

Synthetic Protocols

Protocol A: Scaffold Preparation (Bromination)

Rationale: While 4-bromo-5-ethoxy-2-methylthiazole is not a standard catalog item in all regions, it can be synthesized reliably from 5-ethoxy-2-methylthiazole via electrophilic aromatic substitution. The 5-ethoxy group strongly activates the C4 position, facilitating regioselective bromination.[1]

Reagents:

-

Starting Material: 5-ethoxy-2-methyl-1,3-thiazole (or 2-methyl-5-thiazolone precursor).

-

Brominating Agent: N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of 5-ethoxy-2-methyl-1,3-thiazole in anhydrous ACN (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination or radical side reactions.

-

Addition: Add 1.05 eq of NBS portion-wise over 15 minutes. Note: Monitoring the exotherm is crucial.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-